
(2R)-2-(5-bromopentyl)-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(5-bromopentyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its bromine atom attached to a pentyl chain, which can influence its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-bromopentyl)-2-methyloxirane typically involves the reaction of an appropriate alkene with a brominating agent followed by epoxidation. One common method is the bromination of 1-pentene to form 5-bromo-1-pentene, which is then subjected to epoxidation using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and epoxidation steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(5-bromopentyl)-2-methyloxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, acids, or bases, leading to the formation of diols, halohydrins, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Epoxide Ring Opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium methoxide) can be employed to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(5-hydroxypentyl)-2-methyloxirane or 2-(5-aminopentyl)-2-methyloxirane.
Epoxide Ring Opening: Products like 2-(5-bromopentyl)-1,2-diol or 2-(5-bromopentyl)-2-methanol.
Applications De Recherche Scientifique
(2R)-2-(5-bromopentyl)-2-methyloxirane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2R)-2-(5-bromopentyl)-2-methyloxirane exerts its effects involves its reactivity as an epoxide and the presence of the bromine atom. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. The bromine atom can participate in substitution reactions, further modifying the compound’s structure and reactivity. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(5-chloropentyl)-2-methyloxirane: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-(5-iodopentyl)-2-methyloxirane: Similar structure but with an iodine atom instead of bromine.
(2R)-2-(5-fluoropentyl)-2-methyloxirane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2R)-2-(5-bromopentyl)-2-methyloxirane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance of reactivity and stability that can be advantageous in certain applications.
Propriétés
Numéro CAS |
185330-68-1 |
|---|---|
Formule moléculaire |
C8H15BrO |
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
(2R)-2-(5-bromopentyl)-2-methyloxirane |
InChI |
InChI=1S/C8H15BrO/c1-8(7-10-8)5-3-2-4-6-9/h2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
RWDWVXIBABOHLD-MRVPVSSYSA-N |
SMILES isomérique |
C[C@]1(CO1)CCCCCBr |
SMILES canonique |
CC1(CO1)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


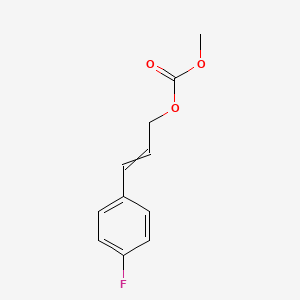
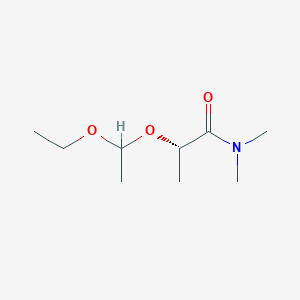
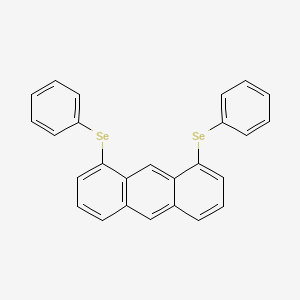
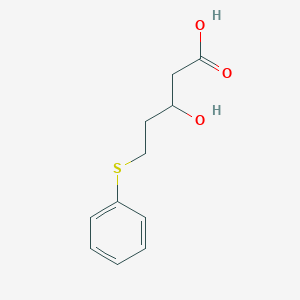
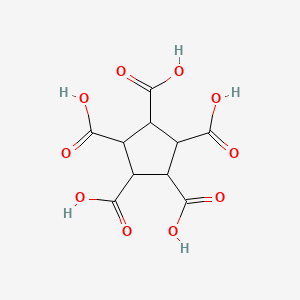
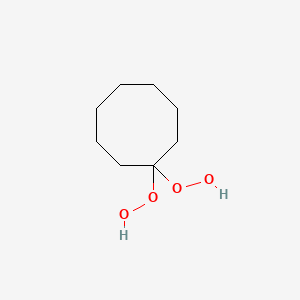
![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
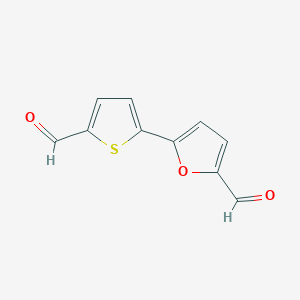
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
propanedinitrile](/img/structure/B14250522.png)
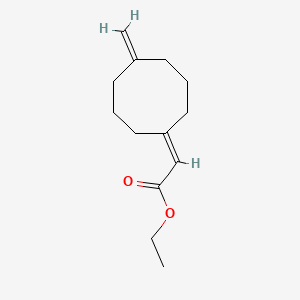
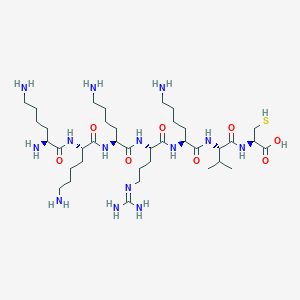
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)
